molecular formula C15H15NO2 B14306503 4-Ethyl-N-hydroxy-N-phenylbenzamide CAS No. 113389-01-8

4-Ethyl-N-hydroxy-N-phenylbenzamide

Cat. No.: B14306503
CAS No.: 113389-01-8
M. Wt: 241.28 g/mol
InChI Key: YNNHCJAVZIADGW-UHFFFAOYSA-N
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Description

4-Ethyl-N-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the 4-position, a hydroxy group, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-hydroxy-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzoic acid, phenylamine, and hydroxylamine.

    Formation of Intermediate: 4-ethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with phenylamine in the presence of a base such as triethylamine (TEA) to form 4-ethyl-N-phenylbenzamide.

    Hydroxylation: Finally, the amide is treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate (Na2CO3) to introduce the hydroxy group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-ethyl-N-phenylbenzamide with a carbonyl group.

    Reduction: Formation of 4-ethyl-N-hydroxy-N-phenylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-Ethyl-N-hydroxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

    Gene Expression: The compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-phenylbenzamide: Similar structure but lacks the ethyl group.

    4-Methoxy-N-phenylbenzamide: Contains a methoxy group instead of a hydroxy group.

    N-Phenylbenzamide: Lacks both the ethyl and hydroxy groups.

Uniqueness

4-Ethyl-N-hydroxy-N-phenylbenzamide is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

113389-01-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-ethyl-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c1-2-12-8-10-13(11-9-12)15(17)16(18)14-6-4-3-5-7-14/h3-11,18H,2H2,1H3

InChI Key

YNNHCJAVZIADGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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